N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Description
The molecule features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1, a 3-methyl-1H-pyrazole ring at position 5, and a thiophen-2-yl acetamide moiety. The fluorine atom enhances metabolic stability and binding affinity, while the thiophene ring may contribute to π-π stacking interactions in biological targets. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-one derivatives) are frequently explored for anticancer and anti-inflammatory applications .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7OS/c1-13-9-18(26-19(30)10-16-3-2-8-31-16)29(27-13)21-17-11-25-28(20(17)23-12-24-21)15-6-4-14(22)5-7-15/h2-9,11-12H,10H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMMLHXSJGONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. This can lead to the arrest of the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs. This disruption of the cell cycle can lead to apoptosis, or programmed cell death.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several derivatives reported in the evidence. Key comparisons include:
Key Observations :
- Core Modifications : The compound from replaces the pyrazolo[3,4-d]pyrimidine core with a 4-oxo-4,5-dihydro derivative, likely reducing aromaticity and altering binding kinetics.
- Bioactivity Clues : Analogs with pyrrolo[3,2-d]pyrimidine cores (e.g., ) often exhibit kinase inhibition, suggesting the target compound may share similar mechanisms .
Analytical Characterization
While spectral data for the target compound are absent in the evidence, related compounds use:
Q & A
Q. What are the common synthetic pathways for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution, acylation, and heterocyclic ring formation. Key steps include:
- Step 1 : Reaction of 4-fluorophenyl derivatives with pyrazolo[3,4-d]pyrimidinone precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-pyrimidine core .
- Step 2 : Introduction of the thiophene-acetamide moiety via amidation or thioetherification, monitored by TLC and confirmed by NMR (¹H/¹³C), IR, and MS .
- Purification : Column chromatography (silica gel) with solvents like CH₂Cl₂/MeOH mixtures .
Q. How is structural confirmation achieved for this compound and its intermediates?
Structural characterization relies on:
- Spectroscopy : ¹H NMR for proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), ¹³C NMR for carbonyl (C=O at ~170 ppm), and IR for amide N–H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₂₄H₂₀FN₇O₂S) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry in pyrazole-pyrimidine systems .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening includes:
- Enzyme inhibition assays : Testing against kinases (e.g., JAK/STAT pathways) using fluorescence-based or radiometric methods .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : HPLC-based kinetic studies in PBS (pH 7.4) to assess pharmacokinetic viability .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical parameters (temperature, solvent ratio) .
- Flow chemistry : Continuous-flow systems to enhance mixing and reduce side reactions (e.g., using microreactors for acylation steps) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for regioselective pyrazole formation .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?
Structure-activity relationship (SAR) studies involve:
- Analog synthesis : Replacing 4-fluorophenyl with 4-chlorophenyl or methyl groups, followed by biological testing .
- Computational modeling : Docking studies (AutoDock Vina) to compare binding affinities to target proteins (e.g., EGFR kinase) .
- Data cross-comparison : Meta-analysis of IC₅₀ values from analogs in public databases (e.g., PubChem BioAssay) to identify trends .
Q. How can conflicting data on cytotoxicity across studies be resolved?
Contradictions arise from variations in assay conditions (e.g., cell line selection, incubation time). Resolution methods include:
Q. What strategies are effective for derivatizing the thiophene-acetamide moiety to enhance pharmacokinetics?
Derivatization approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
